XPhos-Pd-G2 GT capsule
Description
Historical Development and Context within Buchwald Precatalyst Generations
The evolution of Buchwald precatalysts has been marked by continuous improvements in their activation efficiency and stability. sigmaaldrich.comsigmaaldrich-jp.com The first generation (G1) of these catalysts required deprotonation with a base to generate the active Pd(0) species. sigmaaldrich.com
A significant advancement came with the introduction of the second-generation (G2) precatalysts, such as XPhos-Pd-G2. sigmaaldrich.com These catalysts feature a biphenyl-based ligand framework instead of the phenethylamine-based backbone of their G1 predecessors. sigmaaldrich.comsigmaaldrich-jp.com This structural modification allows for the generation of the active catalytic species at room temperature using weaker bases like phosphates or carbonates. sigmaaldrich.comsigmaaldrich-jp.com This innovation made the G2 precatalysts particularly adept for a wide variety of Suzuki-Miyaura couplings and other cross-coupling reactions. sigmaaldrich.comrsc.org
Subsequent generations brought further refinements. The third-generation (G3) precatalysts incorporated a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) anion, enhancing their versatility and stability in solution. sigmaaldrich.compsu.edu This allowed for the use of even bulkier ligands. sigmaaldrich.com Later, fourth (G4) and fifth (G5) generation precatalysts were developed to address potential issues with byproducts from the G3 activation process. sigmaaldrich-jp.com
Table 1: Evolution of Buchwald Precatalyst Generations
| Generation | Key Feature | Activation Conditions |
| G1 | Phenethylamine-based backbone | Deprotonation with a base sigmaaldrich.com |
| G2 | Biphenyl-based ligand scaffold sigmaaldrich.comsigmaaldrich-jp.com | Weak phosphate (B84403) or carbonate bases at room temperature sigmaaldrich.comsigmaaldrich-jp.com |
| G3 | Methanesulfonate anion sigmaaldrich.compsu.edu | Readily activated, long solution life sigmaaldrich.compsu.edu |
| G4/G5 | Modified aminobiphenyl scaffold sigmaaldrich-jp.com | Circumvents issues with carbazole (B46965) byproducts sigmaaldrich-jp.com |
Fundamental Contributions of the XPhos Ligand in Palladium-Catalyzed Cross-Coupling Reactions
The XPhos ligand, or 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, is a bulky and electron-rich monodentate biaryl phosphine (B1218219) ligand that is crucial to the success of the XPhos-Pd-G2 precatalyst. chemicalbook.insigmaaldrich.com Its unique steric and electronic properties are instrumental in enhancing the reactivity of the palladium center. sigmaaldrich.com
The bulkiness of the XPhos ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive. chemicalbook.inacs.org This single-ligand coordination is key to facilitating the oxidative addition step in the catalytic cycle, particularly with challenging substrates like aryl chlorides. nih.govresearchgate.net The electron-rich nature of the XPhos ligand increases the electron density on the palladium atom, which in turn enhances its ability to undergo oxidative addition. sigmaaldrich.com
The XPhos ligand has proven to be highly effective in a variety of palladium-catalyzed cross-coupling reactions, including:
Buchwald-Hartwig amination wikipedia.org
Suzuki-Miyaura coupling chemicalbook.inacs.orgscispace.com
Negishi coupling wikipedia.org
Copper-free Sonogashira coupling wikipedia.org
Studies have shown that the XPhos ligand is particularly effective for reactions involving unactivated aryl chlorides and heteroaryl halides. sigmaaldrich.com For instance, in Suzuki-Miyaura couplings, the use of XPhos has enabled the efficient coupling of challenging substrates like thiophene (B33073) and pyridylboronic acids with a range of heteroaryl chlorides. scispace.com
Contemporary Research Significance of XPhos-Pd-G2 for Complex Chemical Transformations
XPhos-Pd-G2 continues to be a catalyst of significant interest in contemporary research for its ability to facilitate complex and challenging chemical transformations. Its high efficiency and broad functional group tolerance make it a valuable tool in the synthesis of pharmaceuticals, natural products, and advanced materials. sigmaaldrich.combenthamdirect.comrsc.org
Recent research has highlighted the utility of XPhos-Pd-G2 in a variety of applications:
Intramolecular Amidation: XPhos-Pd-G2 has been successfully used to catalyze the intramolecular amidation of aryl chlorides to synthesize benzene-fused 6- and 7-membered amides. rsc.orgrsc.org This method demonstrates good chemoselectivity and is compatible with a wide range of functional groups. rsc.org
Intermolecular Amidation: The catalyst has also been employed in the intermolecular amidation of aryl chlorides for the synthesis of methyl N-phenylcarbamate derivatives, showcasing high catalytic activity and selectivity. benthamdirect.com
Suzuki-Miyaura Couplings: XPhos-Pd-G2 is frequently used in Suzuki-Miyaura coupling reactions. It has been shown to be effective for the coupling of sensitive aryl and heteroarylboronic acids, as well as for the synthesis of potassium Boc-protected secondary aminomethyltrifluoroborates. chemicalbook.insigmaaldrich.com It has also been utilized in the microwave-assisted synthesis of 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridine derivatives with low catalyst loading. researchgate.net
Borylation of Aryl Chlorides: Research has demonstrated the use of XPhos-Pd-G2 in the borylation of a wide range of aryl chlorides at room temperature, providing access to valuable boronate esters. rsc.org
Table 2: Selected Applications of XPhos-Pd-G2 in Recent Research
| Reaction Type | Substrates | Key Finding |
| Intramolecular Amidation | Aryl chlorides and primary amides | Efficient synthesis of benzene-fused 6/7-membered amides rsc.orgrsc.org |
| Intermolecular Amidation | Aryl chlorides and methyl carbamate | High chemoselectivity and functional group compatibility benthamdirect.com |
| Suzuki-Miyaura Coupling | 7-chloro-1H-pyrrolo[2,3-c]pyridine and boronic acids | High yields with low catalyst loading under microwave irradiation researchgate.net |
| Borylation | Aryl chlorides and bis(pinacolato)diboron | Effective borylation at room temperature rsc.org |
The ongoing research into the applications of XPhos-Pd-G2 underscores its importance as a robust and versatile catalyst for the construction of complex molecular architectures.
Structure
2D Structure
Properties
Molecular Formula |
C46H60ClNPd |
|---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
chloropalladium(1+);2-[2-(dicyclohexylmethyl)phenyl]-1,3,5-tri(propan-2-yl)benzene;2-phenylaniline |
InChI |
InChI=1S/C34H50.C12H10N.ClH.Pd/c1-23(2)28-21-31(24(3)4)34(32(22-28)25(5)6)30-20-14-13-19-29(30)33(26-15-9-7-10-16-26)27-17-11-8-12-18-27;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-27,33H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
FGATWWSCIRXMKJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
Structural Considerations and Mechanistic Insights into Xphos Pd G2 Activation
Precatalyst Architecture and Stereoelectronic Properties of the Ligand System
XPhos-Pd-G2 is a palladacycle, a class of organometallic compounds containing a metal-carbon bond within a chelate ring. wiley-vch.de This structure imparts significant stability, making the precatalyst robust, air-stable, and thermally stable, which are advantageous characteristics for handling and storage. ucla.edu The central palladium atom is in the +2 oxidation state and is coordinated by the XPhos ligand, a chloride anion, and a 2-aminobiphenyl (B1664054) scaffold that forms the palladacycle via a C-Pd and an N-Pd bond. us.es
The key to the precatalyst's reactivity lies in the stereoelectronic properties of its ligand system, particularly the XPhos ligand (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). XPhos is a member of the Buchwald family of bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands. us.essigmaaldrich.com Its properties are defined by two main characteristics:
Steric Bulk : The XPhos ligand is exceptionally bulky due to the dicyclohexylphosphino group and the triisopropyl-substituted biphenyl (B1667301) backbone. This steric hindrance is critical for promoting the formation of a coordinatively unsaturated, monoligated L-Pd(0) species, which is believed to be the true active catalyst in many cross-coupling cycles. us.esnsf.gov The bulky nature facilitates the reductive elimination step and stabilizes the resulting low-coordinate Pd(0) complex. While various methods exist to quantify steric bulk, such as the Tolman cone angle (θ) and percent buried volume (%Vbur), they all classify XPhos as a sterically demanding ligand. ucla.edunih.gov
Electron-Donating Ability : The ligand is highly electron-donating, which increases the electron density on the palladium center. This electronic property enhances the rate of the oxidative addition step in the catalytic cycle, where the palladium complex reacts with the aryl halide substrate. acs.org
The second-generation (G2) architecture is distinguished by its use of a 2-aminobiphenyl scaffold. This is a significant improvement over the first-generation (G1) precatalysts, which use a phenethylamine (B48288) scaffold. ucla.edu The aromatic amine in the G2 palladacycle is more acidic than the aliphatic amine in G1 precatalysts, a feature that allows for easier activation under milder conditions. ucla.edu
Table 1: Stereoelectronic Properties of the XPhos Ligand Note: Exact values can vary based on the calculation method (e.g., DFT, X-ray crystallography) and the specific metal complex.
| Parameter | Description | Typical Value/Range for XPhos | Significance |
|---|---|---|---|
| Tolman Cone Angle (θ) | A measure of the steric bulk of a phosphine ligand; the apex angle of a cone centered on the metal that encompasses the ligand's van der Waals radii. wikipedia.org | ~190° - 210° | Indicates very high steric hindrance, promoting the formation of active monoligated Pd(0) species. |
| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. nih.gov | ~31% - 36% | Quantifies the steric shielding of the metal center, influencing coordination and reactivity. |
| pKa (of conjugate acid) | A measure of the ligand's basicity and, by extension, its electron-donating capability. | High (specific values vary) | A higher pKa indicates stronger electron-donating ability, which facilitates the oxidative addition step in catalysis. |
Pathways for In Situ Generation of the Active Palladium(0) Catalytic Species
The efficacy of XPhos-Pd-G2 stems from its ability to rapidly and cleanly generate the active L-Pd(0) catalyst in situ. This activation process is a key step that initiates the catalytic cycle for cross-coupling reactions.
The conversion of the stable Pd(II) precatalyst to the active Pd(0) species occurs via a base-promoted reductive elimination. ucla.edursc.org The process can be described in two main steps:
Deprotonation : An ancillary base present in the reaction mixture deprotonates the nitrogen atom of the 2-aminobiphenyl scaffold. The increased acidity of this N-H bond in G2 precatalysts (compared to G1) allows this step to proceed efficiently even with weak bases. ucla.edunih.gov
Reductive Elimination : Following deprotonation, the resulting palladium-amido intermediate becomes unstable and rapidly undergoes C-N reductive elimination. nsf.gov This step involves the formation of a new carbon-nitrogen bond, creating the byproduct carbazole (B46965). Simultaneously, the palladium center is reduced from Pd(II) to the highly reactive, monoligated Pd(0) species, L-Pd(0) (where L = XPhos), which can then enter the catalytic cycle. nsf.govrsc.org
This activation pathway is highly efficient, ensuring that a controlled 1:1 ratio of ligand to palladium is established for the active catalyst, which is crucial for achieving high reactivity and preventing the formation of less active or inactive palladium species. libretexts.org
The base plays a dual role in reactions catalyzed by XPhos-Pd-G2. Its primary and most critical function is to trigger the activation of the precatalyst, as described above. The choice of base is significant; G2 precatalysts are distinguished by their ability to be activated at room temperature by weak inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). ucla.edunih.gov This is a major advantage over G1 precatalysts, which often require stronger bases (e.g., sodium tert-butoxide, NaOtBu) or elevated temperatures to initiate activation. ucla.edumedchemexpress.com
Beyond this initial activation, the base is also essential for the catalytic turnover in the main cross-coupling cycle. For instance:
In Suzuki-Miyaura coupling , the base activates the organoboron reagent to form a more nucleophilic boronate species, which is necessary for the transmetalation step.
In Buchwald-Hartwig amination , the base serves to deprotonate the amine nucleophile (or the resulting palladium-amine complex) to form the palladium-amido complex that precedes the final C-N bond-forming reductive elimination. nih.gov
The ability to use mild bases makes XPhos-Pd-G2 compatible with a wider range of functional groups and sensitive substrates that might be degraded by harsher basic conditions.
Comparative Analysis of Activation Profiles Across Buchwald Precatalyst Generations (G1, G2, G3, G4, G6)
The development of Buchwald precatalysts has progressed through several generations, each introducing structural modifications to improve stability, solubility, activity, and the ease of activation.
G1 Precatalysts : Based on a phenethylamine scaffold, they require strong bases or elevated temperatures for activation. ucla.edu
G2 Precatalysts : The use of a 2-aminobiphenyl scaffold allows for activation with weak bases at room temperature, a significant improvement in mildness. ucla.edu However, the carbazole byproduct can sometimes inhibit catalysis. libretexts.orgwikipedia.org
G3 Precatalysts : The chloride ligand of the G2 structure is replaced with a non-coordinating methanesulfonate (B1217627) (OMs) anion. nih.govacs.org This change enhances solubility and stability, and allows for the use of even bulkier phosphine ligands. The activation still produces carbazole. nih.gov
G4 Precatalysts : To address the issue of the potentially inhibitory carbazole byproduct, the aminobiphenyl scaffold is N-methylated. nih.gov Upon activation, this generates N-methylcarbazole, which is a more benign and less inhibitory byproduct.
G6 Precatalysts : This generation represents a fundamental structural departure. G6 precatalysts are not palladacycles but are instead well-defined oxidative addition complexes (OACs) of the form L-Pd(Ar)X. wikipedia.org They are already "on-cycle" intermediates and activate directly to the L-Pd(0) species via reductive elimination, without the need for a base for the initial activation step. wikipedia.org This results in a cleaner activation with innocuous byproducts. wikipedia.org
Table 2: Comparative Analysis of Buchwald Precatalyst Generations
| Generation | Key Structural Feature | Activating Base Requirement | Activation Byproduct | Key Advantages |
|---|---|---|---|---|
| G1 | Phenethylamine Palladacycle | Strong base (e.g., NaOtBu) or weak base at high temp. ucla.edu | Indoline | First generation of stable, well-defined precatalysts. |
| G2 (e.g., XPhos-Pd-G2) | 2-Aminobiphenyl Palladacycle | Weak base (e.g., K₂CO₃, K₃PO₄) at room temp. ucla.edu | Carbazole rsc.org | Mild activation conditions; high activity. |
| G3 | 2-Aminobiphenyl Palladacycle with Mesylate (OMs) Anion | Weak base at room temp. nih.gov | Carbazole nih.gov | Improved solubility and stability; accommodates very bulky ligands. nih.gov |
| G4 | N-Methyl-2-aminobiphenyl Palladacycle with Mesylate Anion | Weak base at room temp. | N-Methylcarbazole | Benign byproduct; improved solubility. |
| G6 | Oxidative Addition Complex (OAC) [L-Pd(Ar)X] | No base required for activation. wikipedia.org | Innocuous (e.g., Ar-X) | "On-cycle" intermediate; high reactivity; no inhibitory byproducts from activation. wikipedia.org |
Advanced Mechanistic Elucidation of Xphos Pd G2 Catalyzed Reactions
Identification and Characterization of Catalytic Cycle Intermediates
The catalytic cycle of XPhos-Pd-G2 involves several key intermediates, the formation and characterization of which have been the subject of detailed mechanistic investigations. The process begins with the activation of the precatalyst to generate the active catalytic species. The XPhos-Pd-G2 precatalyst is designed to readily form the active monoligated Pd(0) species upon interaction with weak bases like phosphates or carbonates, even at room temperature. nasc.ac.insigmaaldrich-jp.com This activation step involves reductive elimination from the precatalyst. nasc.ac.in
Once generated, the active Pd(0) species, believed to be a monoligated (XPhos)Pd(0) complex, enters the catalytic cycle. nasc.ac.innih.gov Studies using systems generated in situ from Pd(II) salts and the XPhos ligand have provided significant insight into the intermediates involved. For instance, when using Pd(OAc)₂, it first forms a Pd(II)(OAc)₂(XPhos) complex. nih.govresearchgate.netresearchgate.net This species is then reduced to a bis-ligated palladium(0) complex, Pd(0)(XPhos)₂. nih.govacs.orgnih.gov This Pd(0)(XPhos)₂ complex is often considered a catalyst resting state, which exists in equilibrium with the more reactive, coordinatively unsaturated monoligated (XPhos)Pd(0) species. nih.govresearchgate.net The formation of these species has been detected and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and cyclic voltammetry. nih.govresearchgate.netacs.orgnih.gov
The first committed step in most cross-coupling reactions is the oxidative addition of an electrophile (e.g., an aryl halide) to the active (XPhos)Pd(0) catalyst. researchgate.net This step leads to the formation of a Pd(II) oxidative addition complex, trans-(XPhos)Pd(Ar)(X). The structure and identity of this intermediate have been confirmed by ³¹P NMR spectroscopy and high-resolution mass spectrometry (HR-MS). acs.orgnih.gov For example, the reaction of Pd(0)(XPhos)₂ with iodobenzene (B50100) results in a new species with a characteristic ³¹P NMR signal and a mass corresponding to the (XPhos)Pd(Ph) complex cation. nih.gov
Following oxidative addition, the subsequent steps are transmetalation and reductive elimination. During the transmetalation step, the organic group from a nucleophilic partner (e.g., an organoboron reagent) is transferred to the palladium center. The reductive elimination step then forms the C-C or C-heteroatom bond of the product and regenerates the active (XPhos)Pd(0) catalyst, allowing the cycle to continue. rsc.org While direct observation of transmetalation intermediates is often challenging, their existence is inferred from kinetic and computational studies. Reductive elimination from Pd(II) complexes bearing bulky phosphine (B1218219) ligands like XPhos is known to be facile. rsc.org
Off-cycle species, such as dinuclear Pd(I) dimers, have also been observed, particularly in systems where the catalyst is generated in situ from Pd(II) sources. nih.govresearchgate.netacs.orgnih.gov These dimers are generally considered less reactive or inactive and can sequester the catalyst, potentially slowing the reaction.
Table 1: Identified Intermediates in XPhos-Ligated Palladium Catalysis
| Intermediate Species | Formula | Role in Catalytic Cycle | Characterization Methods |
| XPhos Palladium(II) Acetate (B1210297) | Pd(II)(OAc)₂(XPhos) | Precursor to Pd(0) species (in situ) | NMR Spectroscopy nih.govresearchgate.net |
| Bis(XPhos) Palladium(0) | Pd(0)(XPhos)₂ | Catalyst resting state | Cyclic Voltammetry, NMR, HR-MS nih.govacs.orgnih.gov |
| Mono(XPhos) Palladium(0) | (XPhos)Pd(0) | Active catalytic species | Inferred from kinetic studies nasc.ac.innih.gov |
| Oxidative Addition Complex | (XPhos)Pd(Ar)(X) | On-cycle Pd(II) intermediate | ³¹P NMR, HR-MS nih.gov |
| Palladium(I) Dimer | [Pd(I)(XPhos)]₂ type | Off-cycle, potentially deactivating | Cyclic Voltammetry nih.govresearchgate.net |
Kinetic Investigations of Elementary Reaction Steps in XPhos-Pd-G2 Catalysis
The oxidative addition of aryl halides to the (XPhos)Pd(0) species has been shown to proceed via a dissociative mechanism. nih.gov This involves the dissociation of one XPhos ligand from the Pd(0)(XPhos)₂ resting state to generate the highly reactive, monoligated (XPhos)Pd(0) intermediate. nih.govnih.gov Consequently, the rate of oxidative addition is often inversely dependent on the concentration of the free XPhos ligand. nih.gov The use of the bulky and electron-rich XPhos ligand makes this step remarkably fast, even for challenging substrates like aryl chlorides, which can react at room temperature. nih.govresearchgate.net In some tandem reactions catalyzed by XPhos-Pd systems, oxidative addition has been observed to be rapid, occurring within minutes at room temperature. rsc.org
Transmetalation rates are influenced by the nature of the coupling partners and the ligand. For bulky ligands like XPhos, the steric compatibility between the incoming nucleophile and the ligand on the palladium center can affect the rate of this step. uva.es While detailed kinetic data for the transmetalation step in XPhos-Pd-G2 systems are not extensively documented in the provided context, it is a critical part of the cycle that precedes the final bond-forming step.
Reductive elimination from palladium complexes is generally favored by sterically demanding ligands. nih.govrsc.org For complexes with bulky monophosphine ligands like XPhos, this step is typically fast and is often not the rate-limiting step of the catalytic cycle. rsc.org The rate of reductive elimination is often inversely dependent on ligand concentration, suggesting it proceeds from a three-coordinate intermediate formed by ligand dissociation. nih.gov The facile nature of this step is crucial for the high turnover numbers often achieved with XPhos-based catalysts. nih.gov
In specific applications, such as the tandem intramolecular addition and cross-coupling, mechanistic studies have pointed to the cyclization step (intramolecular nucleophilic addition) as being rate-limiting, rather than the oxidative addition or reductive elimination steps. rsc.org
Table 2: Summary of Kinetic Findings for Elementary Steps
| Elementary Step | Key Kinetic Features | Substrate/Ligand Influence |
| Oxidative Addition | Dissociative mechanism from Pd(0)(XPhos)₂. nih.gov | Rate is inversely dependent on free ligand concentration. nih.gov The bulky XPhos ligand enables the activation of less reactive aryl chlorides. nih.gov |
| Transmetalation | Rate is dependent on steric and electronic factors. | Steric compatibility between the coupling partners and the XPhos ligand is important. uva.es |
| Reductive Elimination | Generally fast and not rate-limiting. rsc.org | Favored by bulky ligands like XPhos. nih.gov Proceeds from a three-coordinate intermediate. nih.gov |
Computational Chemistry Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of the complex reaction mechanisms of palladium-catalyzed reactions. These studies provide detailed insights into transition state geometries, reaction energetics, and the influence of ligand structure on catalytic activity.
DFT calculations have been employed to model the transition states of the elementary steps in catalytic cycles involving XPhos-ligated palladium. researchgate.netsoton.ac.uk These calculations help rationalize experimental observations, such as selectivity and reactivity. By calculating the structures and energies of transition states, researchers can identify the lowest energy pathways and understand how the unique steric and electronic properties of the XPhos ligand stabilize these transition states. For example, DFT studies on related phosphine-ligated systems have been used to suggest that bond activation in some catalytic cycles occurs at a single palladium center. nih.gov Such computational models are crucial for predicting the regioselectivity in reactions like arylations and for optimizing catalyst systems.
Analyzing the complete energetic landscape of a catalytic cycle provides a comprehensive view of the reaction mechanism. DFT studies on catalysts similar to XPhos-Pd-G2 have mapped out the relative energies of intermediates and transition states for oxidative addition, transmetalation, and reductive elimination. researchgate.net
Oxidative Addition: Computational studies support the experimental finding that the formation of a monoligated L₁Pd(0) species is a key prerequisite for oxidative addition. nih.gov The calculations show how bulky ligands like XPhos facilitate the dissociation from the L₂Pd(0) state and stabilize the resulting three-coordinate T-shaped oxidative addition product. nih.gov
Transmetalation: This step is notoriously complex to model due to the involvement of multiple species, including the base and solvent. However, computational investigations have shed light on the role of the ligand in this process, highlighting how steric bulk can influence the approach of the nucleophile to the palladium center. uva.es
Reductive Elimination: The energetic barrier for reductive elimination is significantly influenced by the ligand. DFT studies have confirmed that bulky, electron-donating ligands like XPhos lower the activation energy for this step, promoting the release of the product and regeneration of the active catalyst. nih.govuio.no The preference for reductive elimination from a three-coordinate intermediate is also supported by energetic calculations. nih.gov
Comparing the reaction energetics for different ligands, such as XPhos versus other teraryl- or biarylphosphines, has shown comparable energy profiles for the main catalytic cycle steps in some cases, suggesting that the rate-determining step might occur after the binding of one of the reactants, which could moderate the expected benefits of a specific ligand architecture in certain reactions. researchgate.net
Applications of Xphos Pd G2 in Diverse Cross Coupling Methodologies
Suzuki-Miyaura Cross-Coupling Reactions Catalyzed by XPhos-Pd-G2
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. XPhos-Pd-G2 has proven to be a highly efficient precatalyst for this transformation, enabling the coupling of a wide array of substrates under mild conditions. nasc.ac.innih.govresearchgate.net The bulky and electron-rich nature of the XPhos ligand facilitates the key steps of the catalytic cycle, including oxidative addition and reductive elimination. nasc.ac.in
XPhos-Pd-G2 exhibits broad applicability in the Suzuki-Miyaura coupling of various aryl and heteroaryl electrophiles. It is effective with common halides like chlorides and bromides, as well as with sulfonate leaving groups such as tosylates and mesylates. acs.orgnih.govnih.gov The catalyst's high activity allows for the successful coupling of economically attractive but less reactive heteroaryl chlorides. researchgate.net
Research has demonstrated the successful coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with a variety of aryl and heteroaryl boronic acids using XPhos-Pd-G2, achieving good to excellent yields. nasc.ac.in This methodology is compatible with substrates containing free N-H groups, which can be challenging for other catalyst systems. nasc.ac.innih.gov Furthermore, the use of related XPhos precatalysts has been shown to be effective for the coupling of aryl and vinyl sulfonates. nih.govnih.gov
While highly effective, limitations can arise with particularly deactivated electrophiles. For instance, some substrates may require higher temperatures or increased catalyst loadings to achieve satisfactory yields. nasc.ac.in
Table 1: Suzuki-Miyaura Coupling of Various Halides and Sulfonates with Boronic Acids using XPhos-based Catalysts
| Electrophile | Boronic Acid/Ester | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 7-chloro-1H-pyrrolo[2,3-c]pyridine | Phenylboronic acid | XPhos-Pd-G2 | 95 | nasc.ac.in |
| 4-Chlorotoluene | Phenylboronic acid | PdCl2(XPhos)2 | 98 | acs.orgnih.gov |
| 2-Bromothiophene | N-Boc-pyrrole-2-boronic acid | Pd/SPhos system | High | nih.gov |
| 4-Tolyl tosylate | Phenylboronic acid | PdCl2(XPhos)2 | 99 | acs.orgnih.gov |
| Vinyl nonaflate | 4-Methoxyphenylboronic acid | PdCl2(XPhos)2 | 94 | acs.orgnih.gov |
A significant challenge in Suzuki-Miyaura couplings is the competing protodeboronation of the boronic acid, especially with electron-deficient aryl and heteroaryl boronic acids under basic conditions. nih.govntnu.no XPhos-Pd-G2 is particularly effective in mitigating this side reaction. nasc.ac.in The rapid formation of the active monoligated Pd(0) species from the precatalyst allows the desired transmetalation step to occur at a rate that outcompetes the protodeboronation pathway. nasc.ac.innih.gov
Studies have shown that XPhos-Pd-G2 successfully catalyzes the coupling of sensitive and unstable polyfluorophenyl and 2-heteroaryl boronic acids at room temperature, where previous attempts with other catalysts failed. nih.gov This success is attributed to the fast generation of the active catalytic species. nih.gov
Potassium organotrifluoroborates serve as stable and effective alternatives to boronic acids that are prone to decomposition. nih.gov XPhos-Pd-G2 has been successfully employed in the coupling of these reagents with aryl and heteroaryl chlorides, providing excellent conversions with near-stoichiometric amounts of the boron reagent. nasc.ac.innih.govresearchgate.net
Table 2: Coupling of Protodeboronation-Prone Substrates using XPhos-Pd-G2
| Electrophile | Nucleophile | Yield (%) | Key Feature | Reference |
|---|---|---|---|---|
| 7-chloro-6-azaindole | Potassium 2-thienyltrifluoroborate | 92 | Alternative to protodeboronation-prone boronic acid | nasc.ac.innih.gov |
| 7-chloro-6-azaindole | Potassium vinyltrifluoroborate | 88 | Excellent conversion with organotrifluoroborate | nasc.ac.in |
| 4-Chlorobenzonitrile | Pentafluorophenylboronic acid | 91 | Successful coupling of unstable boronic acid | nih.gov |
| 4-Chloroanisole | 2-Thiopheneboronic acid | 93 | Overcomes tendency for protodeboronation | nih.gov |
The coupling of sterically demanding substrates is another significant challenge in cross-coupling chemistry. The bulky XPhos ligand on the XPhos-Pd-G2 precatalyst creates a coordinatively unsaturated palladium center that can accommodate sterically hindered coupling partners. nasc.ac.in This feature is instrumental in promoting the reaction between substrates with ortho-substituents on either the electrophile or the nucleophile. nasc.ac.in
For example, XPhos-Pd-G2 has been shown to tolerate mono-ortho sterics on both the electrophilic aryl chloride and the nucleophilic boronic acid, leading to excellent conversions to the cross-coupled products. nasc.ac.in The catalyst system has been successfully applied to couple various sterically hindered aryl and heteroaryl chlorides with hindered boronic acids, demonstrating its broad utility. nih.gov The catalyst's effectiveness extends to electronically differentiated substrates, including the coupling of highly basic aminopyridines. nih.gov
Buchwald-Hartwig Amination and C-N Cross-Coupling Mediated by XPhos-Pd-G2
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org XPhos-Pd-G2 is a highly effective catalyst for this transformation, facilitating the coupling of a broad range of nitrogen nucleophiles with aryl electrophiles. rsc.orgresearchgate.net
XPhos-Pd-G2 and related XPhos-based systems have demonstrated excellent performance in the intermolecular N-arylation of primary and secondary amines, anilines, and other nitrogen-containing compounds. researchgate.netresearchgate.nettcichemicals.com The catalyst is capable of coupling not only aryl bromides and iodides but also the more challenging and cost-effective aryl chlorides and sulfonates. tcichemicals.comnih.gov
The high reactivity of the catalyst system allows for reactions to proceed under relatively mild conditions and with low catalyst loadings. nih.gov It has been successfully used in the coupling of various aryl chlorides with amines like morpholine, affording high yields. tcichemicals.com The second-generation precatalyst, XPhos-Pd-G2, is particularly noted for its ability to couple amides, which are typically difficult coupling partners due to their lower nucleophilicity. researchgate.net
Beyond intermolecular couplings, XPhos-Pd-G2 is a valuable catalyst for intramolecular C-N bond formation, providing an efficient route to various nitrogen-containing heterocyclic rings. rsc.orgresearchgate.net This methodology is crucial for the synthesis of complex molecular architectures found in many biologically active compounds. researchgate.net
An efficient protocol has been developed for the synthesis of benzene-fused 6- and 7-membered amides via the intramolecular amidation of aryl chlorides catalyzed by XPhos-Pd-G2. rsc.orgresearchgate.net This catalyst system successfully couples primary amides, which possess only modest nucleophilicity, with even electron-rich aryl chlorides in short reaction times. rsc.orgresearchgate.net The reaction exhibits good chemoselectivity and is compatible with a wide range of functional groups. rsc.orgresearchgate.net This intramolecular approach provides a powerful tool for constructing important heterocyclic scaffolds like 2H-1,4-benzoxazin-3-(4H)-one derivatives. researchgate.net
Compatibility with Diverse Amine and Amide Substrates
The XPhos-Pd-G2 catalyst system and related XPhos-ligated palladium complexes have demonstrated considerable efficacy in C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination. This allows for the formation of bonds between aryl or heteroaryl electrophiles and a wide range of amine and amide substrates. The catalyst's high activity is crucial for coupling less reactive substrates and those bearing sensitive functional groups.
Research has shown that catalyst systems based on XPhos can effectively mediate the N-arylation of both primary and secondary amines. researchgate.net While some studies have explored next-generation ligands like Cy*Phine for enhanced performance, the performance differences for C-N cross-coupling compared to XPhos were found to be subtle. researchgate.net This underscores the robust and broad applicability of the original XPhos ligand system in these transformations.
The second-generation (G2) precatalyst is designed for rapid activation to the active Pd(0) species. ntnu.no However, it's noteworthy that the activation of XPhos-Pd-G2 releases carbazole (B46965), which can act as a potential nucleophile in amination reactions. To circumvent this, fourth-generation (G4) precatalysts containing a methylated amine have been developed. ntnu.no Despite this, XPhos-Pd-G2 remains a widely used and effective catalyst for coupling a diverse array of nitrogen-containing nucleophiles, including those with unprotected N-H groups, as demonstrated in Suzuki-Miyaura couplings of N-heterocycles. nih.govnasc.ac.in The catalyst system is also compatible with amide substrates, as shown in Negishi cross-couplings where unprotected amide functions are tolerated. researchgate.net
| Amine/Amide Type | Coupling Partner | Catalyst System | Key Findings | Reference |
|---|---|---|---|---|
| Primary & Secondary Amines | Aryl Halides | Pd-XPhos | High performance in N-arylation reactions, comparable to related meta-terarylphosphine catalysts. | researchgate.net |
| N-H containing Heterocycles (e.g., 6-azaindole) | Aryl/Heteroaryl Boronic Acids | XPhos-Pd-G2 | Excellent conversions with unprotected N-H groups, demonstrating high functional group tolerance. | nih.govnasc.ac.in |
| Amides (unprotected) | Organozinc Reagents | Pd(OAc)₂ / S-PHOS (related system) | Successful coupling without protection of the acidic N-H proton, showcasing compatibility. | researchgate.net |
Other Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations Utilizing XPhos-Pd-G2
Beyond its well-established role in Suzuki-Miyaura and Buchwald-Hartwig reactions, the XPhos-Pd-G2 catalyst is proficient in mediating a variety of other critical palladium-catalyzed bond formations. sigmaaldrich.com
Heck Reactions
The Mizoroki-Heck reaction, which forms a substituted alkene through the coupling of an unsaturated halide with an alkene, benefits from highly active catalyst systems. While direct literature on "XPhos-Pd-G2 GT capsule" in Heck reactions is specific, the underlying Pd/XPhos system is known to be effective. researchgate.netsigmaaldrich.com For instance, a related palladium catalyst with the XuPhos ligand, a derivative of XPhos, has been successfully employed in an enantioselective domino Heck/intermolecular C-H alkylation of unactivated alkenes. nih.gov This process efficiently synthesizes various dihydrobenzofurans and indolines, highlighting the potential of XPhos-type ligands in promoting complex Heck-type transformations. nih.gov The high activity of these catalysts is essential for overcoming the challenges associated with C-H activation and achieving high chemo- and enantioselectivity. nih.gov
Hiyama Couplings
The Hiyama coupling involves the reaction of organosilanes with organic halides. The XPhos ligand, in combination with a palladium source like Pd(OAc)₂, has proven to be a superior ligand for these transformations, particularly for coupling challenging substrates like aryl chlorides. nih.gov The catalyst system is effective for the cross-coupling of aryltrifluorosilanes with both aryl and heteroaryl chlorides, producing biaryls and heterobiaryls in good to excellent yields. nih.govmdpi.com
The reaction conditions typically involve a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to activate the organosilane. nih.govmdpi.com The versatility of this method has been demonstrated through the successful synthesis of a variety of substituted biaryls, including those with electron-donating and electron-withdrawing groups. mdpi.com
| Aryl Halide/Sulfonate | Organosilane | Yield | Reaction Conditions | Reference |
|---|---|---|---|---|
| 4-Chloroanisole | Phenyltrifluorosilane | 71% | 2.5 mol% Pd(OAc)₂, XPhos, TBAF, t-BuOH | nih.gov |
| 3-Chloropyridine | Phenyltrifluorosilane | 94% | 2 mol% Pd(OAc)₂, 4 mol% XPhos, TBAF | nih.gov |
| 4-Chlorotoluene | Trichloro(4-methylphenyl)silane | 98% | Pd(OAc)₂, XPhos, TBAF | mdpi.com |
| Methoxy substituted aryl mesylate | Triethoxy(phenyl)silane | 97% | 4 mol% Pd(OAc)₂, 10 mol% XPhos, TBAF, THF/t-BuOH, 90 °C | mdpi.com |
Negishi Couplings
The Negishi coupling, which pairs organic halides or triflates with organozinc reagents, is a powerful tool for C-C bond formation due to the high functional group tolerance of organozinc compounds. nih.gov Catalyst systems incorporating the XPhos ligand have been reported to be highly general and effective for Negishi cross-couplings, enabling reactions at ambient temperatures or with low catalyst loadings. nih.gov
The use of palladacycle precatalysts ligated by XPhos allows for the effective coupling of a myriad of heteroaryl partners, many of which were previously unsuccessful substrates. nih.gov This highlights the catalyst's ability to facilitate reactions with diverse and complex molecules. The development of solid, salt-stabilized organozinc reagents has further increased the practicality and user-friendliness of this methodology. nih.gov The robustness of the Pd-XPhos system is also demonstrated by its compatibility with unprotected amide functionalities within the substrates. researchgate.net
Sonogashira Couplings
The Sonogashira coupling reaction is a fundamental method for constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. researchgate.netorganic-chemistry.org While often requiring a copper(I) co-catalyst, modern advancements have led to copper-free conditions. organic-chemistry.org XPhos-Pd-G2 is recognized as a suitable catalyst for Sonogashira couplings. sigmaaldrich.com The high activity of catalysts based on bulky, electron-rich phosphine (B1218219) ligands like XPhos is advantageous, particularly for reactions involving less reactive aryl chlorides under mild conditions.
Stille Couplings
The Stille coupling utilizes organotin compounds to couple with a variety of organic electrophiles. Catalyst systems based on palladium and the XPhos ligand have been developed that show high activity for the Stille reaction, even with challenging substrates like aryl chlorides, mesylates, and tosylates. nih.govresearchgate.net These substrates are often more stable and readily available than traditional aryl iodides or bromides. nih.gov
The combination of Pd(OAc)₂ and XPhos, with a cesium fluoride (CsF) base in a solvent like t-BuOH, has been shown to effectively couple an array of aryl and heteroaryl sulfonates with organostannanes. nih.gov Notably, heteroarylstannanes that are prone to decomposition, such as furyl and thiophenyl derivatives, can be efficiently coupled under these conditions. nih.gov A pre-milled catalyst system of palladium acetate (B1210297) and XPhos has also been reported to couple aryl chlorides with tributylarylstannanes in good to excellent yields with short reaction times. researchgate.net
| Aryl Sulfonate/Chloride | Organostannane | Yield | Reaction Conditions | Reference |
|---|---|---|---|---|
| 3-Methoxyphenyl methanesulfonate (B1217627) | Tributyl(phenyl)stannane | - | Pd(OAc)₂, XPhos, CsF, t-BuOH | nih.gov |
| 2-Methylquinolin-6-yl methanesulfonate | Tributyl(furan-2-yl)stannane | 78% | Pd(OAc)₂, XPhos, CsF, t-BuOH | nih.gov |
| 5,6,7,8-Tetrahydronaphthalen-2-yl methanesulfonate | Tributyl(2-(trifluoromethyl)phenyl)stannane | 55% | 2 mol% Pd(OAc)₂, 4 mol% XPhos, CsF, t-BuOH, 110 °C | nih.gov |
| Various Aryl Chlorides | Tributylarylstannanes | 61-98% | Pre-milled Pd(OAc)₂/XPhos | researchgate.net |
: C-O, C-F, C-CF3, and C-S Cross-Couplings
The this compound, a second-generation Buchwald precatalyst, has demonstrated significant utility in a variety of challenging cross-coupling reactions beyond the more common C-C and C-N bond formations. Its bulky and electron-rich XPhos ligand facilitates reactions that are often difficult to achieve with other palladium catalysts. This section explores the application of XPhos-Pd-G2 in the formation of carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds, providing detailed research findings and data on its performance.
C-O Cross-Coupling
The formation of aryl ethers through palladium-catalyzed C-O cross-coupling is a powerful tool in organic synthesis. While challenging due to the potential for competing β-hydride elimination, the use of sterically hindered and electron-rich ligands like XPhos can promote the desired reductive elimination. Research in this area has led to the development of catalyst systems capable of coupling a range of aryl halides with both primary and secondary alcohols.
For activated aryl halides, commercially available ligands have shown effectiveness in promoting C-O coupling with various alcohol nucleophiles. However, for less reactive, electron-rich aryl halides, more specialized ligands are often required to achieve high yields. While specific data tables for XPhos-Pd-G2 in C-O couplings are not extensively documented in single comprehensive studies, the general principles established for bulky biarylphosphine ligands are applicable. The following table illustrates the scope of palladium-catalyzed C-O cross-coupling with secondary alcohols using a related bulky biaryl phosphine ligand, providing insight into the types of transformations achievable.
Table 1: Palladium-Catalyzed C–O Cross-Coupling of (Hetero)aryl Chlorides with Secondary Alcohols
| Entry | Aryl Halide | Alcohol | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chloro-N,N-dimethylaniline | Cyclopentanol | 4-(Cyclopentyloxy)-N,N-dimethylaniline | 92 |
| 2 | 2-Chlorotoluene | Cyclohexanol | 1-(Cyclohexyloxy)-2-methylbenzene | 85 |
| 3 | 1-Chloro-4-methoxybenzene | (S)-(-)-2-Octanol | (S)-1-Methoxy-4-(octan-2-yloxy)benzene | 81 |
| 4 | 2-Chloropyridine | Cyclobutanol | 2-(Cyclobutoxy)pyridine | 75 |
This table is representative of the types of C-O couplings achieved with palladium catalysts bearing bulky biarylphosphine ligands. The data is adapted from a study on a related catalyst system to illustrate the scope of such reactions.
C-F Cross-Coupling
The introduction of fluorine into aromatic systems is of significant interest in medicinal chemistry. Palladium-catalyzed nucleophilic fluorination has emerged as a valuable method for the synthesis of aryl fluorides from aryl (pseudo)halides. The development of catalyst systems based on bulky biarylphosphine ligands has been crucial for the success of these transformations, particularly for the fluorination of heteroaryl triflates and bromides.
Table 2: Palladium-Catalyzed Fluorination of (Hetero)aryl Triflates
| Entry | Aryl Triflate | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Trifluoromethanesulfonyloxy-1,1'-biphenyl | 4-Fluoro-1,1'-biphenyl | 85 |
| 2 | 2-Naphthyl trifluoromethanesulfonate | 2-Fluoronaphthalene | 82 |
| 3 | 4-tert-Butylphenyl trifluoromethanesulfonate | 1-tert-Butyl-4-fluorobenzene | 78 |
| 4 | 3-Quinolinyl trifluoromethanesulfonate | 3-Fluoroquinoline | 75 |
This table is based on data from a study using a related AdBrettPhos-based palladium precatalyst and is illustrative of the expected performance for C-F coupling reactions with bulky biarylphosphine ligands.
C-CF3 Cross-Coupling
The trifluoromethyl group is a key functional group in many pharmaceuticals and agrochemicals. The palladium-catalyzed trifluoromethylation of aryl halides provides a direct method for the introduction of this moiety. Research has shown that catalyst systems incorporating bulky, electron-rich phosphine ligands are effective for the trifluoromethylation of a wide range of aryl chlorides.
A study on the palladium-catalyzed trifluoromethylation of aryl and heteroaryl chlorides demonstrated the utility of a catalyst system that is analogous to what would be expected with XPhos-Pd-G2. The reaction tolerates a variety of functional groups, including esters, amides, ethers, and nitriles, making it a versatile tool for late-stage functionalization. nih.gov
Table 3: Palladium-Catalyzed Trifluoromethylation of Aryl and Heteroaryl Chlorides
| Entry | Aryl Chloride | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorobenzonitrile | 4-(Trifluoromethyl)benzonitrile | 95 |
| 2 | Methyl 4-chlorobenzoate | Methyl 4-(trifluoromethyl)benzoate | 92 |
| 3 | 1-Chloro-4-methoxybenzene | 1-Methoxy-4-(trifluoromethyl)benzene | 88 |
| 4 | 2-Chloronaphthalene | 2-(Trifluoromethyl)naphthalene | 85 |
This table presents a selection of results from a study on the palladium-catalyzed trifluoromethylation of aryl chlorides, illustrating the broad applicability of such catalyst systems. nih.gov
C-S Cross-Coupling
The formation of carbon-sulfur bonds is another important transformation in organic synthesis, leading to the formation of thioethers which are present in numerous biologically active compounds. Palladium-catalyzed C-S cross-coupling reactions have been developed to efficiently form these bonds from aryl halides and thiols.
While XPhos-based catalysts have been shown to be less effective in some specific C-S coupling reactions, such as difluoromethylthiolation, the related bulky ligand Xantphos has been successfully employed in the transthioetherification of aryl halides. nih.gov This suggests that the effectiveness of XPhos-Pd-G2 in C-S bond formation is likely highly dependent on the specific substrates and reaction conditions. The following table details the results from a study on the palladium-catalyzed intermolecular transthioetherification of aryl iodides using a related catalyst system.
Table 4: Palladium-Catalyzed Intermolecular Transthioetherification of Aryl Iodides | Entry | Aryl Iodide | Thioether Source | Product | Yield (%) | |---|---|---|---| | 1 | 1-Iodo-4-methoxybenzene | 2-(Methylthio)ethanol | (4-Methoxyphenyl)(methyl)sulfane | 82 | | 2 | 1-Iodo-3,5-dimethylbenzene | 2-(Methylthio)ethanol | (3,5-Dimethylphenyl)(methyl)sulfane | 72 | | 3 | 1-(tert-Butyl)-4-iodobenzene | 2-(Methylthio)ethanol | (4-(tert-Butyl)phenyl)(methyl)sulfane | 76 | | 4 | 4-Iodo-N,N-dimethylaniline | 2-(Methylthio)ethanol | (4-(Dimethylamino)phenyl)(methyl)sulfane | 71 | | 5 | 1-Iodo-4-phenoxybenzene | 2-(Methylthio)ethanol | Methyl(4-phenoxyphenyl)sulfane | 82 |
This table is adapted from a study on palladium-catalyzed transthioetherification and illustrates the scope of C-S bond formation with related catalyst systems.
Reaction Parameter Optimization and Systemic Control in Xphos Pd G2 Catalysis
Studies on Catalyst Loading and Turnover Frequencies
The amount of XPhos-Pd-G2 catalyst used, known as catalyst loading, is a critical factor that balances reaction efficiency with economic and environmental considerations. catalysis.blog Research has demonstrated that even low catalyst loadings of XPhos-Pd-G2 can achieve excellent conversions in various cross-coupling reactions, highlighting its high activity. For instance, in certain Suzuki-Miyaura coupling reactions, a catalyst loading as low as 2 mol% has proven effective. nasc.ac.in In some cases, this has been reduced to as little as 0.3 mol% for a two-step, one-pot borylation and Suzuki-Miyaura coupling process. mdpi.com One study even reported successful reactions with a catalyst loading of just 1 mol%. nih.gov
However, the optimal catalyst loading can be influenced by the specific substrates and reaction conditions. For instance, while a 5 mol% loading of XPhos-Pd-G2 was found to be effective for the intramolecular C-N bond formation to produce benzene-fused amides, lowering the loading to 2.5% significantly hampered the reaction. rsc.org This indicates a threshold below which the catalyst concentration is insufficient to drive the reaction efficiently.
Turnover Number (TON) and Turnover Frequency (TOF) are key metrics for evaluating catalyst efficiency. High TONs and TOFs indicate that a single catalyst molecule can facilitate a large number of reactions, which is highly desirable. Studies have shown that with very low catalyst loading, high TONs and TOFs can be achieved using XPhos-Pd-G2 under microwave irradiation conditions. proquest.com The ability to achieve high yields with low catalyst loadings underscores the remarkable activity and efficiency of the XPhos-Pd-G2 catalytic system. sigmaaldrich.com
Table 1: Effect of XPhos-Pd-G2 Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction | Yield (%) | Reference |
|---|---|---|---|
| 5 | Intramolecular C-N bond formation | 97 | rsc.org |
| 2.5 | Intramolecular C-N bond formation | - (reaction difficult) | rsc.org |
| 2 | Suzuki-Miyaura coupling | Good conversion | nasc.ac.in |
| 1 | Borylation/Suzuki cross-coupling | - (efficient) | nih.gov |
| 0.5 | Borylation of 4-chlorotoluene | - (sufficient) | rsc.org |
| 0.3 | One-pot Miyaura borylation/Suzuki–Miyaura coupling | - (full conversion) | mdpi.com |
Impact of Solvent Polarity and Coordination Properties on Catalytic Efficiency
The choice of solvent plays a pivotal role in the catalytic efficiency of XPhos-Pd-G2, influencing both reaction rates and selectivity. acs.orgcatalysis.blog The polarity and coordinating ability of the solvent can significantly affect the stability of intermediates and transition states in the catalytic cycle. catalysis.blogmontana.edursc.org
In many instances, polar aprotic solvents like 1,4-dioxane (B91453), dimethylformamide (DMF), and toluene (B28343) have been found to be effective for XPhos-Pd-G2 catalyzed reactions. nasc.ac.inrsc.org For example, 1,4-dioxane was identified as the optimal solvent for an intramolecular C-N bond formation, while toluene showed comparable efficiency. rsc.org Conversely, highly polar solvents like DMSO were found to be ineffective for the same reaction. rsc.org
The coordination of solvent molecules to the palladium center can also influence the catalytic pathway. montana.edursc.org Coordinating solvents can stabilize the active catalytic species, while non-coordinating solvents may lead to different reaction outcomes. montana.edursc.org In some cases, a mixture of solvents is employed to achieve the desired outcome. For instance, a combination of DMF, ethanol (B145695), and water was found to be successful for a Suzuki-Miyaura coupling reaction, with the precise ratio of these solvents being crucial for enhanced conversion. nasc.ac.in Similarly, a mixture of toluene and methanol (B129727) was found to be optimal for another Suzuki-Miyaura reaction, with methanol aiding in the activation of the precatalyst. nih.gov The use of ethanol as a solvent has also been shown to be effective for room-temperature borylation reactions. rsc.org
Systematic Evaluation of Base Identity and Stoichiometry
The choice and amount of base are critical parameters in XPhos-Pd-G2 catalyzed cross-coupling reactions. The base is essential for the transmetalation step in Suzuki-Miyaura couplings and for the activation of the precatalyst. sigmaaldrich-jp.com A variety of inorganic and organic bases have been successfully employed in conjunction with XPhos-Pd-G2.
Commonly used bases include carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), and phosphates like potassium phosphate (B84403) (K₃PO₄). nasc.ac.inrsc.org In a study on intramolecular C-N bond formation, Cs₂CO₃ was found to be a more effective base than K₂CO₃, leading to a faster and more efficient reaction. rsc.org For the Suzuki-Miyaura coupling of challenging substrates prone to protodeboronation, a weaker base like K₃PO₄ proved to be instrumental in achieving a 50% product yield, significantly outperforming stronger bases like Na₂CO₃, K₂CO₃, and Cs₂CO₃ which resulted in lower conversions. nasc.ac.in
The stoichiometry of the base is also a key factor. Typically, an excess of the base is used to ensure the reaction proceeds to completion. For example, in the synthesis of arylated uracil (B121893) derivatives, three equivalents of cesium carbonate were used. mdpi.com Similarly, in a one-pot borylation/Suzuki cross-coupling, three equivalents of potassium acetate (B1210297) (KOAc) were used in the first step, followed by three equivalents of potassium carbonate in the second step. nih.gov
Table 2: Evaluation of Different Bases in XPhos-Pd-G2 Catalyzed Suzuki-Miyaura Coupling
| Base | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Na₂CO₃ | 1,4-Dioxane/H₂O | 25 | nasc.ac.in |
| K₂CO₃ | 1,4-Dioxane/H₂O | 30 | nasc.ac.in |
| Cs₂CO₃ | 1,4-Dioxane/H₂O | 32 | nasc.ac.in |
| K₃PO₄ | 1,4-Dioxane/H₂O | 50 | nasc.ac.in |
Thermal Profile Optimization and Reaction Time Dependency
The reaction temperature and duration are crucial parameters that need to be optimized for successful XPhos-Pd-G2 catalyzed reactions. The thermal profile can significantly influence reaction rates, yields, and the formation of byproducts.
In many cases, elevated temperatures are required to drive the reaction to completion in a reasonable timeframe. For instance, a temperature of 110 °C was found to be optimal for an intramolecular C-N bond formation, with the reaction completing in 5 hours. rsc.org Lowering the temperature to 80 °C resulted in a longer reaction time, and at 50 °C, only a trace amount of product was observed even after 36 hours. rsc.org Similarly, a Suzuki-Miyaura coupling was successfully carried out at 100 °C. nasc.ac.in
However, prolonged heating at high temperatures can sometimes lead to undesirable side reactions, such as protodeboronation of boronic acids. nasc.ac.in Therefore, optimizing the reaction time is essential to maximize the yield of the desired product while minimizing the formation of impurities. The use of second-generation precatalysts like XPhos-Pd-G2 allows for the rapid in-situ formation of the active Pd(0) species, often at lower temperatures compared to older catalyst systems. nasc.ac.in
Enhancements through Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to enhance the efficiency of XPhos-Pd-G2 catalyzed reactions. nasc.ac.inrsc.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with fewer byproducts. nasc.ac.inmdpi.com
In a study on the Suzuki-Miyaura coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine, conventional heating at 100 °C for 7 hours resulted in a 50% yield, with some protodeboronation observed. nasc.ac.in In contrast, under microwave irradiation at the same temperature, the reaction was completed within 30-40 minutes, yielding a cleaner product with negligible deborylated species. nasc.ac.in This rapid and efficient heating is a key advantage of MAOS, particularly for substrates that are sensitive to prolonged thermal stress. nasc.ac.in
Microwave-assisted conditions have been successfully applied to a variety of XPhos-Pd-G2 catalyzed reactions, including the synthesis of arylated uracil derivatives and various heterocyclic compounds. mdpi.comresearchgate.net The combination of the highly active XPhos-Pd-G2 catalyst with the rapid and efficient heating provided by microwaves offers a powerful and synergistic approach to modern organic synthesis. nasc.ac.inproquest.comrsc.org
Table 3: Comparison of Conventional Heating and Microwave Irradiation for a Suzuki-Miyaura Coupling
| Heating Method | Temperature (°C) | Time | Yield (%) | Observations | Reference |
|---|---|---|---|---|---|
| Conventional | 100 | 7 hours | 50 | Protodeboronation observed | nasc.ac.in |
| Microwave | 100 | 30-40 minutes | 90 | Negligible deborylated species | nasc.ac.in |
Catalyst Performance, Selectivity, and Deactivation Mechanisms of Xphos Pd G2
Assessment of Catalytic Activity and Substrate Scope Broadness
XPhos-Pd-G2 exhibits high catalytic activity across a broad range of substrates, including challenging combinations that are often problematic for other catalyst systems. It has proven effective for Suzuki-Miyaura cross-coupling reactions involving aryl and vinyl sulfonates or halides with various boron species. nih.govacs.org The catalyst is capable of coupling not only aryl bromides and iodides but also the less reactive and more cost-effective aryl chlorides, even those that are electron-rich. rsc.org
The catalyst's wide substrate scope is demonstrated in its successful application in various synthetic challenges. For instance, it has been used to synthesize benzene-fused 6/7-membered amides via intramolecular C–N bond formation, where primary amides with modest nucleophilicity were successfully coupled with aryl chlorides in short reaction times. rsc.org It has also been instrumental in the Suzuki-Miyaura coupling of sterically hindered 7-chloro-6-azaindole systems. nasc.ac.in The formation of a highly stable monoligated catalytic species is considered crucial for achieving excellent conversions, often with low catalyst loadings. nasc.ac.innih.gov
Below is a table summarizing the performance of XPhos-Pd-G2 in selected Suzuki-Miyaura coupling reactions, showcasing its broad applicability.
| Aryl Halide/Sulfonate | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Tolyl tosylate | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 98% | nih.govacs.org |
| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-methyl-1,1'-biphenyl | 95% | nih.govacs.org |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Thiopheneboronic acid | 2-(4-(Trifluoromethyl)phenyl)thiophene | 94% | nasc.ac.in |
| 7-chloro-6-azaindole | 3,4-Difluorophenyl boronic acid | 7-(3,4-difluorophenyl)-1H-pyrrolo[2,3-c]pyridine | 92% | nasc.ac.in |
| 4-tert-Butylbromobenzene | 3-Aminophenylboronic acid | 4'-tert-Butyl-[1,1'-biphenyl]-3-amine | 99% | nih.govacs.org |
Investigations into Chemoselectivity and Orthogonal Functional Group Compatibility
A significant advantage of the XPhos-Pd-G2 catalyst is its remarkable chemoselectivity and compatibility with a wide array of functional groups. This tolerance allows for the synthesis of complex molecules without the need for extensive protecting group strategies. Research has shown that the catalyst system is compatible with sensitive functional groups that might otherwise interfere with the catalytic cycle. nih.govacs.org
The catalyst has been successfully employed in reactions containing functional groups such as esters, aldehydes, acetals, ethers, and fluorides. acs.org Notably, it also tolerates functionalities that are often challenging for palladium catalysts due to their coordinating ability, such as free hydroxyl (-OH) and amino (-NH2) groups, as well as nitrogen-containing heterocycles like pyridine. nih.govacs.org This broad compatibility makes XPhos-Pd-G2 a versatile tool for late-stage functionalization in the synthesis of pharmaceuticals and other fine chemicals. guidechem.com For example, in the intramolecular amidation of aryl chlorides, the reaction demonstrated excellent functional group compatibility. rsc.org
The table below highlights the compatibility of XPhos-Pd-G2 with various functional groups.
| Functional Group | Compatibility | Example Substrate Class | Reference |
|---|---|---|---|
| Ester | High | Aryl esters | acs.orgnih.gov |
| Aldehyde | High | Formyl-substituted aryl halides | acs.org |
| Free Hydroxyl (-OH) | High | Hydroxyphenyl halides/tosylates | acs.org |
| Free Amine (-NH2) | High | Aminophenyl halides/tosylates | acs.org |
| Pyridine | High | Pyridyl halides | acs.org |
| Thiophene (B33073) | High | Thiopheneboronic acids | nasc.ac.in |
Stereochemical Control in Asymmetric Catalysis (If applicable)
This section is not applicable. The XPhos ligand is an achiral phosphine (B1218219). Therefore, the XPhos-Pd-G2 catalyst is not designed for and is not used in asymmetric catalysis where the goal is to control the stereochemical outcome of a reaction to produce an excess of one enantiomer. While palladium catalysis is a cornerstone of modern asymmetric synthesis, such applications require the use of specifically designed chiral ligands to induce enantioselectivity. nih.govnih.gov
Pathways for Catalyst Deactivation
Despite its high activity and stability, XPhos-Pd-G2 is susceptible to deactivation through several pathways that can reduce its efficiency and shorten its lifetime. Understanding these mechanisms is crucial for optimizing reaction conditions and maintaining catalytic performance.
In Suzuki-Miyaura coupling reactions, protodeboronation is a significant side reaction where the boronic acid or its derivatives are protonated and replaced by a hydrogen atom, consuming the nucleophilic partner and reducing the yield of the desired cross-coupled product. chemrxiv.orgchemrxiv.org This process is often catalyzed by the presence of a base and water. chemrxiv.orgchemrxiv.org While XPhos-Pd-G2 has been successfully used in reactions with boronic acids prone to protodeboronation, recent studies have revealed a paradoxical role for the ligand. nasc.ac.innih.gov It has been demonstrated that bulky phosphine ligands, such as XPhos, can accelerate protodeboronation catalyzed by palladium(II) complexes. chemrxiv.orgchemrxiv.orgdigitellinc.com This occurs because bulky ligands can favor the formation of a reactive intermediate that readily undergoes protonolysis with water, thus impeding the desired cross-coupling pathway. digitellinc.com Therefore, while the catalyst's high activity can sometimes outcompete this side reaction, the inherent properties of the ligand can also contribute to it.
Palladium catalysts are notoriously sensitive to poisoning by various impurities, with sulfur compounds being particularly detrimental. scispace.comresearchgate.net Sulfur-containing molecules, such as thiols, thiophenes, or thiazoles, can act as potent poisons for XPhos-Pd-G2. researchgate.net The deactivation mechanism involves the strong coordination of the sulfur atom to the palladium metal center. researchgate.netresearchgate.net This coordination is often irreversible and blocks the active sites required for the catalytic cycle, leading to a significant drop in or complete loss of activity, even when the poison is present in very low concentrations. researchgate.net This is a critical consideration in industrial applications or when using substrates derived from sources containing sulfur impurities, such as heterocyclic building blocks in medicinal chemistry. researchgate.netnih.gov
Generation of Suppressive Byproducts
The deactivation of palladium catalysts, including XPhos-Pd-G2, can occur through various pathways, one of which is the formation of byproducts that inhibit or suppress the catalytic cycle. For second-generation (G2) Buchwald precatalysts like XPhos-Pd-G2, a key deactivation pathway involves the fate of the 2-aminobiphenyl (B1664054) fragment that is part of the precatalyst structure.
Another mechanism for catalyst deactivation involves the formation of inactive or less reactive palladium species. Mechanistic studies have pointed to the formation of Pd(I) dimers as a potential off-cycle state. thieme-connect.com These dimeric species can be formed from the comproportionation of Pd(II) and Pd(0) complexes present in the catalytic cycle. thieme-connect.com Such Pd(I) dimers are generally less reactive towards the elementary steps of cross-coupling, such as oxidative addition, and their formation represents a pathway to catalyst sequestration and deactivation. thieme-connect.com The equilibrium between the active Pd(0) monomer and the inactive Pd(I) dimer can be influenced by reaction conditions and the specific substrates and reagents involved.
Comparative Efficacy with Contemporaneous Palladium Catalysts and Ligand Systems
The efficacy of XPhos-Pd-G2 is best understood when compared to other palladium catalyst systems used for similar cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These comparisons typically involve evaluating factors like reaction yield, reaction time, catalyst loading, and substrate scope.
Comparison with In Situ Catalyst Generation: Traditionally, palladium catalysts were often generated in situ from a palladium(II) or palladium(0) source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with a phosphine ligand like XPhos. acs.org XPhos-Pd-G2, as a preformed catalyst (precatalyst), offers significant advantages over these in situ methods. The G2 precatalyst allows for the rapid and clean generation of the active monoligated Pd(0) species, often at lower temperatures and in the presence of weaker bases. rsc.orgguidechem.com This leads to more reliable and reproducible results, as issues with impure palladium sources or incomplete catalyst activation are minimized. nih.govnih.gov
In a study on the borylation of aryl chlorides, the XPhos-Pd-G2 system was found to be effective at room temperature, whereas systems based on Pd₂(dba)₃/XPhos or Pd(OAc)₂/XPhos failed to produce the desired product under the same conditions and required elevated temperatures. rsc.org
Comparison with Other Buchwald Precatalysts: The Buchwald group has developed several generations of precatalysts (G1, G2, G3, G4). While all are designed to provide a reliable source of the active Pd(0) species, they differ in their ancillary ligands and activation profiles. The first-generation (G1) precatalysts, for example, often require higher temperatures for activation compared to the G2 systems. nih.gov In one pharmaceutical process, an extensive screening of palladium catalysts for a borylation/Suzuki-Miyaura coupling sequence revealed that only the XPhos G1 and G2 precatalysts achieved full conversion, with G2 being selected after further optimization. preprints.org
However, for certain transformations, the bulky, electron-rich nature of the XPhos ligand is optimal. In studies on site-selective cross-coupling, ligands such as SPhos and the sulfonated sSPhos were compared. While XPhos gave no site-selectivity, the specifically designed sSPhos ligand provided high selectivity, demonstrating that the choice of ligand is crucial and application-dependent. cam.ac.uk
The following table provides a comparative overview of XPhos-Pd-G2's performance against other catalyst systems in a specific Suzuki-Miyaura coupling reaction.
| Catalyst System | Reaction | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| XPhos-Pd-G2 | Borylation/Suzuki/Amination Sequence | 1 | 17 | 80-82 | researchgate.net |
| Pd(Cy*Phine)₂Cl₂ | Borylation/Suzuki/Amination Sequence | 1 | 1.8 | 90 | researchgate.net |
| Pd(OAc)₂ / XPhos | Borylation of 4-chlorotoluene | 2 | 24 | 0 (at RT) | rsc.org |
| XPhos-Pd-G2 | Borylation of 4-chlorotoluene | 2 | 24 | Low Yield (at RT) | rsc.org |
| XPhos-Pd-G2 / XPhos | Borylation of 4-chlorotoluene | 2 | 24 | 96 (at RT) | rsc.org |
This table is for illustrative purposes, compiling data from different reactions to show comparative trends. Direct comparison is most accurate when all variables other than the catalyst are identical.
Future Directions and Sustainable Catalysis with Xphos Pd G2
Development of Integrated One-Pot and Cascade Catalytic Sequences
A significant advancement in synthetic efficiency is the integration of multiple reaction steps into a single, uninterrupted process, known as a one-pot or cascade reaction. This approach minimizes waste, reduces purification steps, and saves time and resources. XPhos-Pd-G2 has proven to be an exceptional catalyst for such integrated sequences due to its high activity and compatibility with various reagents.
A prime example is the development of a two-step, one-pot Miyaura borylation/Suzuki cross-coupling reaction. nih.gov This process allows for the synthesis of complex biaryl and heteroaryl compounds from two different aryl or heteroaryl halides without isolating the intermediate boronic acid. nih.gov In this sequence, the first aryl halide undergoes a borylation reaction, and upon its completion, the second halide and a base are added directly to the same vessel to initiate the Suzuki cross-coupling. nih.gov The use of XPhos-Pd-G2 is critical, as it allows for a catalyst loading as low as 1 mol % and promotes the instantaneous formation of the active Pd(0) species necessary for the reaction. nih.gov
The general conditions and scope of this one-pot sequence have been thoroughly investigated, demonstrating its utility for a wide range of substrates. nih.gov
Table 1: XPhos-Pd-G2 Catalyzed One-Pot Borylation/Suzuki Cross-Coupling
| First Aryl Halide | Second Aryl Halide | Yield (%) | Reference |
|---|---|---|---|
| 4-Chloro-N,N-dimethylaniline | 2-Chlorobenzonitrile | 88 | nih.gov |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Chloroanisole | 96 | nih.gov |
| 4-Bromobenzonitrile | 1-Chloro-4-(trifluoromethyl)benzene | 95 | nih.gov |
| 1-Bromo-4-methoxybenzene | 2-Chloro-6-methylpyridine | 85 | nih.gov |
| 3-Bromobenzonitrile | 3-Chloroquinoline | 80 | nih.gov |
General Conditions: Step A (Borylation): 1 mol % XPhos-Pd-G2, 2 mol % XPhos, 3.0 equiv KOAc, 3.0 equiv B₂(OH)₄, EtOH (0.1 M), 80 °C. Step B (Coupling): 3 equiv 1.8 M K₂CO₃, 1 equiv second halide, 80 °C, 15 h. nih.gov
Further research has explored other integrated sequences, such as tandem Seyferth-Gilbert homologation and copper-free Sonogashira coupling, where the XPhos ligand is instrumental. organic-chemistry.org These developments highlight a clear trend towards using robust catalysts like XPhos-Pd-G2 to design complex, multi-step syntheses that are significantly more atom-economical and efficient than traditional stepwise approaches.
Potential for Industrial-Scale Applications and Process Intensification
The translation of laboratory-scale reactions to industrial production is a critical goal for any high-performing catalyst. Buchwald precatalysts, including XPhos-Pd-G2, are designed for robustness and are available on a commercial scale for large-scale cross-coupling applications. matthey.com The high efficiency, air- and moisture-stability, and low catalyst loadings associated with XPhos-Pd-G2 make it a strong candidate for industrial processes. sigmaaldrich.commatthey.comsigmaaldrich-jp.com
Research has demonstrated the successful application of XPhos-Pd-G2 in kilogram-scale syntheses within the pharmaceutical industry. mdpi.compreprints.org For instance, in the synthesis of an intermediate for the antiviral drug glecaprevir, an extensive screening identified XPhos-Pd-G2 as a superior precatalyst for a key borylation/Suzuki-Miyaura coupling sequence, using a remarkably low catalyst loading of just 0.3 mol% across the two steps. mdpi.com Similarly, the catalyst has been employed in the large-scale production of fungicides, where reactions were scaled up to 50 kg batches, underscoring its industrial viability. preprints.orgrsc.org
Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is another key area of development. XPhos-Pd-G2 contributes to this through several of its inherent features:
Low Catalyst Loading: Efficient reactions with catalyst loadings often below 1 mol% reduce costs and minimize palladium contamination in the final product. matthey.comnasc.ac.innih.gov
Mild Reaction Conditions: The second-generation precatalyst allows for the use of weaker bases (e.g., carbonates, phosphates) at room temperature to generate the active catalytic species, reducing energy consumption. sigmaaldrich.comsigmaaldrich.com
Shortened Reaction Times: The use of techniques like microwave-assisted heating in conjunction with XPhos-Pd-G2 can dramatically reduce reaction times from hours to minutes, increasing throughput. nasc.ac.inresearchgate.net
These attributes collectively demonstrate the significant potential of XPhos-Pd-G2 in developing intensified, cost-effective, and sustainable industrial manufacturing processes.
Strategies for Enhancing Catalyst Longevity and Recyclability
While XPhos-Pd-G2 is highly active, a key consideration for sustainable catalysis is the longevity and recyclability of the catalyst to minimize cost and environmental impact. The second-generation (G2) precatalysts can exhibit limited stability in solution compared to later generations (G3 and G4), which were developed to offer enhanced stability. sigmaaldrich.comacs.org The carbazole (B46965) byproduct generated upon activation of G2 and G3 catalysts can, in some cases, inhibit the reaction or complicate purification. sigmaaldrich-jp.comsigmaaldrich.com
Addressing these challenges is a focal point of ongoing research. Strategies to improve the longevity and enable the recycling of palladium catalysts, which can be applied to systems using the XPhos ligand, are being actively explored.
Table 2: Approaches for Sustainable Palladium Catalysis
| Strategy | Description | Potential Benefit | Reference |
|---|---|---|---|
| Immobilization/Heterogenization | Anchoring the palladium catalyst or ligand onto a solid support (e.g., polymers, silica, carbon nanotubes, magnetic nanoparticles). | Facilitates easy separation of the catalyst from the reaction mixture by filtration, allowing for its reuse in multiple cycles. | acs.orgacs.org |
| Use of Specialized Solvent Systems | Employing solvents like poly(ethylene glycol) (PEG) that can dissolve the catalyst but not the product, allowing for simple extraction and reuse of the catalyst-containing solvent phase. | Avoids complex separation procedures and maintains the catalyst in a homogeneous, active state for recycling. A Pd₂dba₃/XPhos system in PEG-2000 has been shown to be recyclable for at least six cycles. | organic-chemistry.org |
| Organic Solvent Nanofiltration (OSN) | Using specialized membranes to separate the larger catalyst complex from the smaller product molecules in solution. | Allows for the recovery and reuse of homogeneous catalysts without altering the optimized catalyst/ligand system. | rsc.org |
| Rational Ligand Design | Developing new ligands that form more stable palladium complexes, resisting deactivation pathways and extending the catalyst's active lifetime. | Increases the total turnover number (TON) of the catalyst, making the process more efficient and reducing the overall catalyst loading required. | mit.edu |
While many of these strategies have been demonstrated for general palladium-catalyzed reactions, their specific application to XPhos-Pd-G2 systems is a promising avenue for future research. The development of a truly recyclable and long-lived version of this powerful catalytic system would represent a major step forward in sustainable chemical synthesis.
Q & A
Q. What are the key synthetic protocols for preparing XPhos-Pd-G2 GT capsules, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions under optimized conditions. For example, using 4 mol% XPhos-Pd-G2 catalyst, 3 equivalents of K₂CO₃, and a solvent system of H₂O/EtOH (0.5 M concentration) at 85°C for 3 hours achieves yields up to 95% conversion . Variations in solvent polarity, temperature, and catalyst loading should be systematically tested using Design of Experiments (DoE) frameworks to identify optimal parameters.
Q. What spectroscopic techniques are recommended for characterizing XPhos-Pd-G2 GT capsules, and what spectral markers indicate successful synthesis?
- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are critical for structural confirmation. Key markers include the absence of residual ligand peaks (e.g., free XPhos in ³¹P NMR) and Pd-ligand coordination shifts. Purity should be verified via High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds .
Q. How does the electronic and steric profile of XPhos ligand influence catalytic efficiency in cross-coupling reactions?
- Methodological Answer: The bulky, electron-rich XPhos ligand enhances oxidative addition and stabilizes Pd intermediates, reducing side reactions. Comparative studies using less bulky ligands (e.g., SPhos) show lower turnover numbers (TONs), highlighting steric effects. Electrochemical analysis (cyclic voltammetry) can quantify Pd(0)/Pd(II) redox potentials to validate ligand efficacy .
Advanced Research Questions
Q. What experimental strategies can mitigate catalyst deactivation in XPhos-Pd-G2 GT capsules during prolonged reactions?
- Methodological Answer: Deactivation often arises from Pd nanoparticle aggregation. Strategies include:
- Additives : Introducing stabilizing agents like tetrabutylammonium bromide (TBAB) to inhibit aggregation.
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.
- In-situ Monitoring : Employing UV-Vis spectroscopy to track Pd speciation during reactions.
Controlled studies comparing reaction profiles with/without additives are essential .
Q. How can researchers resolve contradictions in catalytic activity data reported for XPhos-Pd-G2 GT capsules across different substrates?
- Methodological Answer: Contradictions often stem from substrate-specific electronic/steric effects. A systematic approach involves:
- Substrate Screening : Testing substrates with varying Hammett σ values to correlate electronic effects with yield.
- Kinetic Profiling : Measuring initial rates (e.g., via GC/MS) to distinguish between substrate inhibition and catalyst decay.
Meta-analyses of published data using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) can identify gaps .
Q. What advanced techniques are used to probe the mechanistic role of XPhos-Pd-G2 GT capsules in enantioselective transformations?
- Methodological Answer: Mechanistic studies require:
- Isotopic Labeling : Using deuterated substrates to track kinetic isotope effects (KIEs) in C–H activation steps.
- DFT Calculations : Modeling transition states to predict enantioselectivity trends.
- Operando Spectroscopy : Combining Raman and XAFS to monitor Pd coordination changes in real time.
Cross-validation between computational and experimental data is critical .
Q. What computational methods are used to model the catalytic cycle of XPhos-Pd-G2 GT capsules, and how do they compare with experimental kinetic data?
- Methodological Answer: Density Functional Theory (DFT) simulations map energy landscapes for oxidative addition, transmetallation, and reductive elimination steps. Key validations include:
- Kinetic Matching : Ensuring computed activation barriers align with experimental Arrhenius plots.
- Solvent Modeling : Incorporating implicit/explicit solvent models (e.g., SMD) to improve accuracy.
Discrepancies may arise from neglected entropic effects, requiring multiscale modeling approaches .
Guidance for Further Research
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing experimental details .
- Contradiction Analysis : Use funnel plots or sensitivity analyses to assess publication bias in catalytic studies .
- Ethical Considerations : Disclose catalyst toxicity and environmental impact in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
